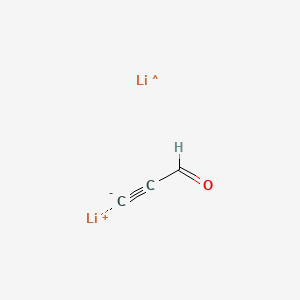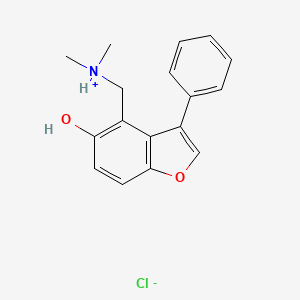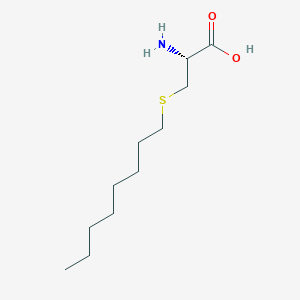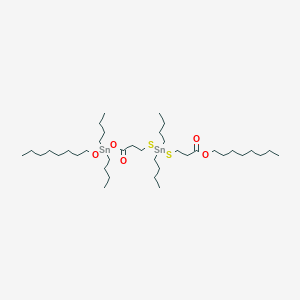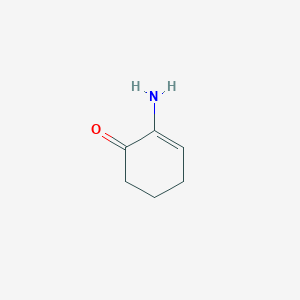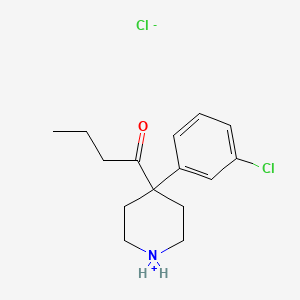![molecular formula C15H26O B13751280 dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran CAS No. 50526-53-9](/img/structure/B13751280.png)
dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran is a complex organic compound with the molecular formula C15H26O It is a member of the naphthopyran family, characterized by a fused ring structure that includes both a naphthalene and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecahydro-1,1-dimethyl-1H-naphtho[2,3-c]pyran
- 1H-Naphtho[2,1-b]pyran
- 2-Naphthol-based compounds
Uniqueness
Dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran is unique due to its specific ring structure and the presence of dimethyl groups
Propiedades
Número CAS |
50526-53-9 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
1,1-dimethyl-3,4,4a,5,6,6a,7,8,9,10,10a,10b-dodecahydrobenzo[h]isochromene |
InChI |
InChI=1S/C15H26O/c1-15(2)14-12(9-10-16-15)8-7-11-5-3-4-6-13(11)14/h11-14H,3-10H2,1-2H3 |
Clave InChI |
KDPFJSKAMCNRLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C(CCC3C2CCCC3)CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


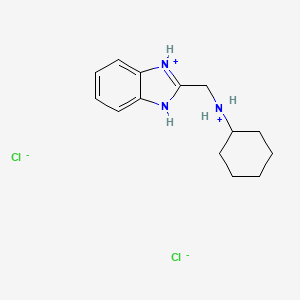

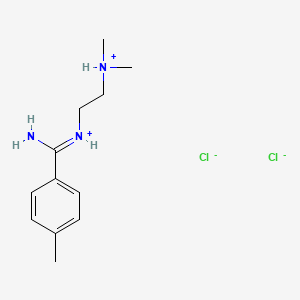

![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

